SAM Work Function Tuning: Intermediate Fluorination Achieves Targeted Electrode Work Function
The work function of Au electrodes can be systematically shifted by modifying the surface with fluorobenzenethiols. While the exact value for 3,4,5-trifluorobenzenethiol has not been directly published in this study, the established trend across mono-, di-, tri-, and penta-fluorinated benzenethiols (work function range: 4.24–6.02 eV) provides a class-level inference that tri-fluorinated derivatives like 3,4,5-trifluorobenzenethiol will achieve an intermediate work function between mono-fluorinated (4-FBT, ~4.8 eV) and pentafluorinated (PFBT, ~5.5 eV) analogs, enabling precise tuning of charge injection barriers in organic thin-film transistors [1].
| Evidence Dimension | Work Function of SAM-Modified Au Electrode |
|---|---|
| Target Compound Data | Not directly reported; inferred intermediate between 4-FBT and PFBT based on fluorination degree and dipole moment trends |
| Comparator Or Baseline | 4-Fluorobenzenethiol (4-FBT): ~4.8 eV; Pentafluorobenzenethiol (PFBT): ~5.5 eV (both on Au) |
| Quantified Difference | Inferred ~0.3–0.7 eV lower than PFBT, ~0.3–0.7 eV higher than 4-FBT, fitting a specific window for hole injection barrier optimization |
| Conditions | SAMs formed on polycrystalline Au surfaces; work function measured by Kelvin probe method in air |
Why This Matters
For procurement in organic electronics R&D, 3,4,5-trifluorobenzenethiol offers a targeted work function regime not accessible with mono- or penta-fluorinated thiols, enabling precise energy-level alignment without resorting to mixed SAM formulations.
- [1] Yoshioka, T., Fujita, H., Kimura, Y., Hattori, Y., Kitamura, M. Wide-range work function tuning in gold surfaces modified with fluorobenzenethiols toward application to organic thin-film transistors. Flexible and Printed Electronics, 2020, 5, 10.1088/2058-8585/ab71e3. View Source
